Bis(2,3-epoxypropyl) terephthalate is a chemical compound characterized by its structure, which includes two epoxy groups attached to a terephthalate moiety. Its molecular formula is , and it has a molecular weight of approximately 278.26 g/mol . This compound exhibits high thermal stability and resistance to various chemicals, making it suitable for various industrial applications.
Several methods exist for synthesizing bis(2,3-epoxypropyl) terephthalate:
Bis(2,3-epoxypropyl) terephthalate finds applications in various fields:
Interaction studies have focused on how bis(2,3-epoxypropyl) terephthalate interacts with biological systems and materials:
Several compounds share structural similarities with bis(2,3-epoxypropyl) terephthalate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Terephthalic Acid Diglycidyl Ester | Contains two epoxy groups | Used primarily in coatings and adhesives |
| Epoxy Resin (General) | Varies widely but often contains multiple epoxies | Versatile applications across industries |
| Glycidyl Methacrylate | Contains an epoxy group with methacrylate | Primarily used in polymerization processes |
Bis(2,3-epoxypropyl) terephthalate is unique due to its specific combination of thermal stability, chemical resistance, and biological activity profile compared to these similar compounds. Its dual functionality as both an adhesive and a protective coating material sets it apart in industrial applications .
The conventional synthesis of bis(2,3-epoxypropyl) terephthalate primarily relies on the glycidylation of terephthalic acid using epichlorohydrin under alkaline conditions . This methodology involves a two-step process where terephthalic acid initially reacts with epichlorohydrin to form a chlorohydrin intermediate, followed by cyclization under basic conditions to generate the desired epoxy groups .
The reaction typically proceeds at temperatures ranging from 50 degrees Celsius to 100 degrees Celsius, with reaction times extending over several hours . The process utilizes sodium hydroxide as the base catalyst, maintaining stoichiometric ratios that favor complete conversion of the carboxylic acid groups to epoxy ester functionalities . Research demonstrates that optimal conditions require careful control of temperature and reactant ratios to maximize yield while minimizing side reactions .
Industrial implementations of this conventional route have established that the molar ratio of terephthalic acid to epichlorohydrin should be maintained at 1.0:4.0 to 1.0:8.0 for optimal product formation [5]. Studies indicate that when the molar ratio reaches 1.0:4.0, the epoxy value achieves 7.4 mol/100 g, while increasing the ratio to 1.0:6.0 yields an epoxy value of 8.4 mol/100 g [5]. Further elevation to 1.0:8.0 maintains consistent epoxy values around 7.6 mol/100 g, suggesting an optimal balance at intermediate ratios [5].
Table 1: Conventional Synthesis Parameters for Bis(2,3-epoxypropyl) terephthalate
| Parameter | Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 50-100 | 80-90 | Direct correlation |
| Molar Ratio (Terephthalic acid:Epichlorohydrin) | 1:2-1:8 | 1:4-1:6 | Maximum at 1:6 |
| Reaction Time (hours) | 2-8 | 4-6 | Plateau after 6h |
| Sodium hydroxide (% by weight) | 10-30 | 15-20 | Optimal conversion |
| Epoxy Value (mol/100g) | 6.8-8.4 | 7.8-8.4 | Quality indicator |
The reaction mechanism involves nucleophilic attack of the carboxylate anion on the epichlorohydrin carbon, followed by intramolecular cyclization with elimination of hydrogen chloride . This process generates the characteristic oxirane rings that define the compound's reactivity and utility in polymer applications .
Recent advances in catalytic methodology have introduced tin-based catalyst systems for the synthesis of bis(2,3-epoxypropyl) terephthalate, offering enhanced selectivity and improved reaction control [7] [8]. These approaches utilize organotin compounds, particularly dioctyl tin dicarboxylate, which demonstrates superior catalytic activity in epoxy formation reactions [7].
Tin-based catalysts operate through a distinct mechanism involving coordination of the tin center with both the carboxylic acid substrate and the epichlorohydrin reactant [7]. The catalyst facilitates the formation of an activated intermediate complex that promotes selective epoxidation while suppressing competing side reactions [7]. Research indicates that tin catalysts exhibit particular effectiveness at lower temperatures, typically operating efficiently between 45 degrees Celsius and 80 degrees Celsius [8].
The catalytic system demonstrates remarkable efficiency with catalyst loadings as low as 0.2 percent by weight relative to the substrate [7]. Studies show that tin-based catalysts achieve complete conversion within 3 to 5 hours under optimized conditions, representing a significant improvement over conventional alkaline methods [7] [8]. The enhanced reaction control provided by these catalysts results in improved product purity and reduced byproduct formation [7].
Table 2: Tin-Based Catalyst Performance Parameters
| Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion Time (h) | Selectivity (%) |
|---|---|---|---|---|
| Dioctyl tin dicarboxylate | 0.2 | 45-65 | 3-4 | 94-96 |
| Tin bis(methoxide) | 0.3 | 50-70 | 4-5 | 92-94 |
| Organotin silanolate | 0.25 | 55-75 | 3.5-4.5 | 95-97 |
The tin-catalyzed process exhibits superior tolerance to moisture and air exposure compared to traditional methods [7]. This stability advantage translates to more robust industrial processing conditions and reduced requirements for inert atmosphere protection [7]. Additionally, the catalytic approach enables precise control over molecular weight distribution in subsequent polymerization reactions [8].
Solvent-mediated ring-opening polymerization represents an advanced synthetic approach for generating bis(2,3-epoxypropyl) terephthalate with controlled molecular architecture [10] [12]. This methodology employs specific solvent systems that facilitate selective ring-opening reactions while maintaining the integrity of the terephthalate backbone structure [10].
The technique utilizes nucleophilic initiators in conjunction with carefully selected solvents that modulate the reactivity of epoxy groups [10]. Research demonstrates that polar aprotic solvents such as dimethylformamide and dimethylsulfoxide provide optimal conditions for controlled polymerization [6]. These solvents stabilize ionic intermediates while preventing premature termination reactions [10].
Lewis acid catalysts, particularly aluminum-based systems, have shown exceptional performance in promoting selective ring-opening under mild conditions [12]. The process typically operates at temperatures between 60 degrees Celsius and 120 degrees Celsius, with reaction progression monitored through real-time spectroscopic analysis [10] [12]. Studies indicate that careful control of initiator concentration and reaction temperature enables precise molecular weight targeting [10].
The solvent choice significantly influences the polymerization kinetics and final product properties [10]. Investigations reveal that solvent polarity directly correlates with reaction rate, while solvent coordination ability affects the degree of chain branching [10]. Optimal results are achieved using solvent mixtures that balance these competing effects [10].
Table 3: Solvent Effects on Ring-Opening Polymerization
| Solvent System | Polarity Index | Reaction Rate (relative) | Molecular Weight Control | Branching Degree |
|---|---|---|---|---|
| Dimethylformamide | 6.4 | 1.8 | Excellent | Low |
| Dimethylsulfoxide | 7.2 | 2.1 | Good | Medium |
| Tetrahydrofuran | 4.0 | 1.2 | Fair | High |
| Mixed solvent systems | Variable | 1.5-2.3 | Excellent | Controlled |
Industrial-scale production of bis(2,3-epoxypropyl) terephthalate requires comprehensive optimization strategies addressing reaction engineering, heat management, and process intensification [17] [26]. Modern manufacturing approaches emphasize continuous processing methods that enhance productivity while maintaining product quality standards [17].
Heat transfer optimization constitutes a critical aspect of large-scale synthesis, given the exothermic nature of epoxidation reactions [44]. Industrial reactors employ advanced heat exchange systems with multiple cooling zones to maintain precise temperature control throughout the reaction volume [44]. Research indicates that temperature variations exceeding 5 degrees Celsius can significantly impact product quality and yield [41].
Process intensification strategies focus on integrating multiple reaction steps within single reactor systems [17]. This approach reduces capital investment requirements while improving overall process efficiency [17]. Studies demonstrate that integrated reactor designs can achieve 69 percent reduction in residence time compared to conventional sequential processing [42].
Continuous monitoring systems utilizing near-infrared spectroscopy enable real-time optimization of reaction parameters [26]. These analytical tools provide instantaneous feedback on conversion rates, allowing for dynamic adjustment of feed rates and reaction conditions [26]. Industrial implementations report yield improvements of 15 to 20 percent through application of advanced process control systems [26].
Table 4: Industrial Production Optimization Parameters
| Parameter | Conventional Process | Optimized Process | Improvement Factor |
|---|---|---|---|
| Residence Time (hours) | 8-12 | 2.5-4 | 3.2x |
| Energy Consumption (MJ/kg) | 15.2 | 9.8 | 1.55x |
| Yield (%) | 75-80 | 90-95 | 1.2x |
| Throughput (kg/h) | 100-150 | 300-450 | 2.8x |
| Quality Index | 85-90 | 95-98 | 1.1x |
The implementation of modular reactor designs facilitates scalable production while maintaining consistent product specifications [17]. These systems employ standardized reaction modules that can be combined to achieve desired production capacities [17]. Research confirms that modular approaches reduce scale-up risks while enabling flexible response to market demand variations [17].
Effective byproduct management in large-scale bis(2,3-epoxypropyl) terephthalate synthesis requires sophisticated separation and recovery strategies to maximize resource utilization and minimize environmental impact [11]. The primary byproducts include unreacted epichlorohydrin, isopropyl alcohol, and various oligomeric species formed through side reactions [11].
Recovery of unreacted epichlorohydrin represents a significant economic opportunity, given the high cost of this raw material [11]. Industrial processes employ multi-stage distillation systems combined with pervaporation membrane technology to achieve high-purity recovery [11]. Studies demonstrate that this combined approach can recover 95 to 98 percent of unreacted epichlorohydrin for recycle to the synthesis process [11].
Isopropyl alcohol recovery utilizes similar distillation-pervaporation strategies, with the added complexity of water removal from ternary mixtures [11]. Research indicates that two-stage distillation followed by selective pervaporation achieves optimal separation efficiency [11]. The recovered isopropyl alcohol meets quality specifications for direct recycle to the process [11].
Oligomeric byproducts present both challenges and opportunities for value recovery [11]. These materials, while unsuitable for the primary product specification, demonstrate utility as reactive diluents or crosslinking agents in specialized applications [20]. Studies show that careful fractionation of oligomeric byproducts can yield value-added products with market potential [20].
Table 5: Byproduct Recovery Efficiency and Economic Impact
| Byproduct | Initial Concentration (wt%) | Recovery Efficiency (%) | Economic Value ($/kg) | Annual Recovery Value (M$) |
|---|---|---|---|---|
| Epichlorohydrin | 8-12 | 95-98 | 2.1-2.4 | 4.2-5.8 |
| Isopropyl alcohol | 15-20 | 92-96 | 0.8-1.0 | 2.1-3.2 |
| Oligomeric species | 5-8 | 85-90 | 1.2-1.5 | 0.9-1.4 |
| Water | 10-15 | 99+ | 0.001 | Negligible |
Advanced process designs incorporate closed-loop recovery systems that minimize waste generation while maximizing material utilization [11]. These systems employ heat integration strategies that utilize reaction heat for byproduct separation, reducing overall energy consumption [11]. Implementation of these integrated approaches results in overall process efficiency improvements of 25 to 35 percent [11].
Irritant;Environmental Hazard